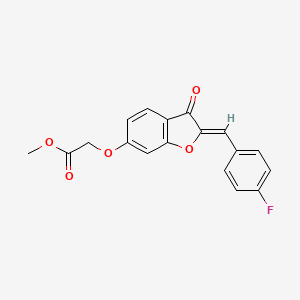

(Z)-methyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an ester derivative of a benzofuran structure with a fluorobenzylidene moiety. The benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. The fluorobenzylidene moiety indicates the presence of a fluorine atom on a benzylidene group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a fluorobenzylidene group, and a methyl ester group . The presence of the fluorine atom could potentially influence the electronic properties of the molecule.Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the presence of the ester group, the benzofuran ring, and the fluorobenzylidene group. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution properties .Mechanism of Action

Target of Action

Similar compounds, such as 4-thiazolidinones, are known to target peroxisome proliferator-activated receptor gamma (pparγ), which plays a crucial role in regulating cellular differentiation, development, and metabolism .

Mode of Action

It’s suggested that it may function as a reactive electrophilic species, potentially reactive in michael addition . This could allow it to interact with its targets in a unique way, possibly leading to changes in cellular processes.

Biochemical Pathways

The compound may impact the production of reactive oxygen species (ROS) and the apoptotic process . It’s also suggested that it could activate PPARγ-dependent pathways , which are involved in a variety of biological processes, including lipid metabolism, inflammation, and cell proliferation.

Pharmacokinetics

The compound’s impact on cell metabolism has been studied, with results showing a decrease in cell metabolism/proliferation in various cell lines at micromolar concentrations .

Result of Action

The compound has been shown to decrease the production of ROS, increase the release of lactate dehydrogenase, and decrease cell metabolism/proliferation in various cell lines at micromolar concentrations . It also appears to increase the activity of caspase-3, an enzyme that plays a vital role in programmed cell death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO5/c1-22-17(20)10-23-13-6-7-14-15(9-13)24-16(18(14)21)8-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSZNIIKOMPNW-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)

![(3-Amino-4-(phenylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2786534.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)

![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2786545.png)

![3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2786546.png)

![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2786547.png)

![3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2786552.png)

![(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2786554.png)